Cas no 40424-48-4 (5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione)

5-Amino-6-methoxy-3,4-dihydropyrimidine-4-thione is a heterocyclic compound featuring a pyrimidine core with functional modifications, including an amino group at the 5-position, a methoxy group at the 6-position, and a thione moiety at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and thione groups enhances its versatility in nucleophilic and coordination chemistry, while the methoxy substituent influences electronic properties. Its stability and well-defined reactivity profile make it suitable for applications in heterocyclic derivatization and metal complex formation. The compound is typically handled under controlled conditions due to its potential sensitivity.
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione structure
40424-48-4 structure
商品名:5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
CAS番号:40424-48-4
MF:C5H7N3OS
メガワット:157.194
CID:2826236
PubChem ID:3622698

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 化学的及び物理的性質

名前と識別子

    • 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
    • AKOS005444331
    • AKOS026742707
    • QBA42448
    • DTXCID90345250
    • 40424-48-4
    • DTXSID00394390
    • 5-amino-6-methoxypyrimidine-4(1H)-thione
    • EN300-172095
    • AC-907/34123043
    • STK368594
    • 5-amino-6-methoxy-4-pyrimidinethiol
    • 4-methoxy-5-amino-6-mercaptopyrimidine
    • 5-amino-6-methoxypyrimidine-4-thiol
    • インチ: InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2H,6H2,1H3,(H,7,8,10)
    • InChIKey: LLRQWXPFNCLUFH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 157.03098303Da
  • どういたいしつりょう: 157.03098303Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-172095-5.0g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
5g
$3396.0 2023-06-08
Enamine
EN300-172095-0.5g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
0.5g
$914.0 2023-06-08
TRC
A612513-10mg
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4
10mg
$ 95.00 2022-06-08
1PlusChem
1P01EBQS-5g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
5g
$4260.00 2023-12-17
1PlusChem
1P01EBQS-500mg
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
500mg
$1192.00 2023-12-17
1PlusChem
1P01EBQS-2.5g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
2.5g
$2899.00 2023-12-17
1PlusChem
1P01EBQS-100mg
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
100mg
$565.00 2024-05-03
Enamine
EN300-172095-10.0g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
10g
$5037.0 2023-06-08
Enamine
EN300-172095-0.1g
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4 95%
0.1g
$407.0 2023-06-08
TRC
A612513-5mg
5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione
40424-48-4
5mg
$ 70.00 2022-06-08

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 関連文献

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thioneに関する追加情報

Introduction to 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione (CAS No. 40424-48-4)

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 40424-48-4, belongs to the pyrimidine-thione class, which is well-documented for its role in the development of various therapeutic agents. The structural motif of this molecule, featuring both amino and methoxy substituents along with a thione group, makes it a promising scaffold for further derivatization and exploration of its pharmacological properties.

The significance of 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione lies in its potential applications in drug discovery. Pyrimidine derivatives are widely recognized for their involvement in nucleic acid metabolism and have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of a thione group in this compound introduces a reactive site that can participate in various chemical transformations, enabling the synthesis of more complex analogs with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione and biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and as a modulator of inflammatory pathways. For instance, research has demonstrated that derivatives of this compound can interact with specific protein kinases, disrupting signaling cascades that are crucial for tumor growth and metastasis.

In addition to its pharmacological relevance, 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione has been explored for its role in biochemical pathways related to DNA repair and synthesis. The amino group at the 5-position provides a site for post-translational modifications, which are essential for regulating protein function. This feature makes the compound an attractive candidate for developing drugs that target diseases associated with aberrant protein modifications.

The methoxy group at the 6-position contributes to the electronic properties of the molecule, influencing its binding affinity to biological targets. This substituent can be further modified to enhance solubility, bioavailability, and metabolic stability, which are critical factors in drug development. The thione group at the 4-position is particularly noteworthy as it can undergo oxidation-reduction reactions, allowing for dynamic interactions with biological systems.

Current research is focused on synthesizing novel derivatives of 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione to optimize its pharmacological profile. Techniques such as high-throughput screening and structure-based drug design are being employed to identify compounds with enhanced efficacy and reduced toxicity. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, aiming to translate laboratory findings into clinical applications.

The synthesis of 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as methylation and thiolation. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and hazardous byproducts.

The analytical characterization of 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione is critical for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and purity. These analytical methods provide detailed information about the compound's chemical environment, which is essential for understanding its biological behavior.

The future prospects of 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione in drug development are promising. Ongoing studies aim to elucidate its mechanism of action at a molecular level and explore its potential in combination therapies. The compound's unique structural features make it a valuable tool for investigating fundamental biological processes and developing innovative therapeutic strategies.

In conclusion,5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione (CAS No. 40424-48-4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its versatile structure and reactivity make it an ideal candidate for further research and development. As scientific understanding continues to evolve,5-amino-*6-*methoxy-*3,* dihydropyrimidine-* * - *thione** will undoubtedly play a crucial role in shaping the future of medicine.

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